N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide
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Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
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Scientific Research Applications
Reactions with Ynamines and Sulfenylations
Heterocyclic Compound Synthesis : The reactions involving N-sulfonylalkylamines with ynamines leading to the formation of 2H-1,2-thiazete 1,1-dioxides and other heterocycles demonstrate the compound's utility in synthesizing novel heterocyclic structures. These reactions provide insights into the formation of various S,N-heterocycles, highlighting the compound's role in developing potentially biologically active compounds (Tornus et al., 1995).
Molecular Probe Development : The fluorescent probe technique using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide for binding studies with bovine serum albumin demonstrates the compound's application in developing sensitive and rapid methods for analyzing protein-binding interactions. This approach provides a foundation for understanding the hydrophobic nature of binding mechanisms in proteins (Jun et al., 1971).
Sulfenylation Reactions : The sulfenylation of pyrroles and indoles using derivatives such as 1-(methylthio)morpholine showcases the compound's application in synthesizing sulfenylated heterocycles. These reactions are crucial for obtaining tri- and tetrasubstituted pyrroles and disubstituted indoles, indicating the potential for creating diverse chemical entities with varied biological activities (Gilow et al., 1991).
Synthesis of Biologically Active Compounds
Indole Derivatives Synthesis : Research on the synthesis of new derivatives of 2,3-dimethylindole by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amoyl)amides and related compounds with 2,3-dimethylindole underlines the compound's role in creating biologically active indole derivatives. These compounds have been analyzed for their potential biological activity, indicating their significance in medicinal chemistry (Avdeenko et al., 2020).
Liquid Chromatography Derivatization : The use of a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for enhancing liquid chromatography detection illustrates another application of sulfonamide derivatives in analytical chemistry. This technique improves the sensitivity and specificity of detecting various analytes, including proteins (Kou et al., 1995).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-13-9-10-18(24-13)25(22,23)19-11-17(20(2)3)15-12-21(4)16-8-6-5-7-14(15)16/h5-10,12,17,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIKQKEMUUFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-5-methylthiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.